4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide
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Overview
Description
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxazolidinone moiety, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Oxazolidinone Moiety: The oxazolidinone group is introduced via a reaction involving an appropriate oxazolidinone precursor and the piperidine intermediate.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a nucleophilic substitution reaction, often using a phenylethyl halide and the piperidine-oxazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylethyl or piperidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering a cellular response.
Pathways: The compound could influence signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide: shares similarities with other piperidine and oxazolidinone derivatives.
N-(2-phenylethyl)piperidine-1-carboxamide: Lacks the oxazolidinone group but has a similar piperidine and phenylethyl structure.
4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carboxamide: Similar structure but without the phenylethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-15-12-24-17(23)20(15)14-7-10-19(11-8-14)16(22)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFRFJYRUNECFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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